4-Bromo-2-chloro-3-(trifluoromethoxy)aniline 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1804384-26-6
VCID: VC2774984
InChI: InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
SMILES: C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline

CAS No.: 1804384-26-6

Cat. No.: VC2774984

Molecular Formula: C7H4BrClF3NO

Molecular Weight: 290.46 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline - 1804384-26-6

Specification

CAS No. 1804384-26-6
Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
IUPAC Name 4-bromo-2-chloro-3-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
Standard InChI Key VSWDJRAXBOJXPH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br
Canonical SMILES C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br

Introduction

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C₇H₄BrClF₃NO. It features a benzene ring substituted with a bromine atom at the para position, a chlorine atom at the ortho position, and a trifluoromethoxy group at the meta position. This unique combination of substituents contributes to its distinct chemical behavior and makes it a valuable intermediate in various synthetic applications in organic chemistry and medicinal chemistry.

Synthesis Methods

The synthesis of 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline typically involves multi-step reactions. In industrial settings, continuous flow reactors are often utilized for large-scale production, allowing for precise control over reaction parameters to enhance yield and purity.

Biological Activity

Preliminary studies indicate that 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor and in protein-ligand interactions. The trifluoromethoxy group enhances its lipophilicity, which is crucial for interacting with biological targets.

Applications and Research Findings

This compound finds applications in various fields, including organic synthesis and medicinal chemistry. Interaction studies focus on how it interacts with biological targets, such as enzymes and proteins, influencing cellular metabolism and signaling pathways.

Table: Structural Features and Unique Aspects of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-chloro-6-(trifluoromethyl)anilineSimilar structure but with a trifluoromethyl groupAffects reactivity and applications
2-Chloro-6-(trifluoromethoxy)anilineLacks bromine atomLess reactive in certain substitution reactions
4-Bromo-2-chloro-6-(trifluoromethyl)anilineContains trifluoromethyl groupDifferent electronic properties impacting reactivity

Safety and Handling

Due to the absence of documented safety information, it is essential to handle 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline with caution, assuming it possesses similar hazards to other halogenated aromatic amines. These can include skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.

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